molecular formula C9H10ClN3O2 B6292570 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine CAS No. 2415768-66-8

2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine

Cat. No.: B6292570
CAS No.: 2415768-66-8
M. Wt: 227.65 g/mol
InChI Key: JPICDSSHFLEZPZ-ONEGZZNKSA-N
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Description

2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylvinylamine moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine typically involves the following steps:

    Nitration of 2-chloropyridine: The starting material, 2-chloropyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the pyridine ring.

    Amination: The nitro compound is then subjected to amination using dimethylamine under basic conditions to form the desired dimethylvinylamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The vinylamine moiety can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone).

Major Products Formed

    Reduction: 2-(5-Chloro-3-amino-2-pyridyl)-N,N-dimethylvinylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or ketones.

Scientific Research Applications

2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group and vinylamine moiety may also contribute to the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylamine: Lacks the vinyl group, which may affect its reactivity and applications.

    2-(5-Chloro-3-nitro-2-pyridyl)-N,N-diethylvinylamine: Contains an ethyl group instead of a methyl group, which may influence its chemical properties and biological activity.

    2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylpropylamine: Contains a propyl group instead of a vinyl group, which may alter its reactivity and applications.

Uniqueness

2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine is unique due to the presence of the vinylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

IUPAC Name

(E)-2-(5-chloro-3-nitropyridin-2-yl)-N,N-dimethylethenamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPICDSSHFLEZPZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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